molecular formula C10H16O2 B12772199 7-Decen-4-olide, (Z)-(-)- CAS No. 156041-99-5

7-Decen-4-olide, (Z)-(-)-

Cat. No.: B12772199
CAS No.: 156041-99-5
M. Wt: 168.23 g/mol
InChI Key: NKNGVPNCSFZRSM-TYRPZCRBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Decen-4-olide, (Z)-(-)- involves diastereomeric resolution to achieve high enantiomeric excess. One common method includes the use of optically active starting materials and catalysts to ensure the desired stereochemistry . The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol to facilitate the reaction .

Industrial Production Methods: Industrial production of 7-Decen-4-olide, (Z)-(-)- often employs large-scale synthesis techniques that ensure high purity and yield. The process may involve multiple steps, including the purification of intermediates and the final product through techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 7-Decen-4-olide, (Z)-(-)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 7-Decen-4-olide, (Z)-(-)- stands out due to its specific (Z)-configuration, which significantly influences its olfactory properties and biological activities. The ®-enantiomer of this compound has a much stronger odor compared to the (S)-enantiomer, making it particularly valuable in the fragrance industry .

Properties

CAS No.

156041-99-5

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(5S)-5-[(Z)-hex-3-enyl]oxolan-2-one

InChI

InChI=1S/C10H16O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h3-4,9H,2,5-8H2,1H3/b4-3-/t9-/m0/s1

InChI Key

NKNGVPNCSFZRSM-TYRPZCRBSA-N

Isomeric SMILES

CC/C=C\CC[C@H]1CCC(=O)O1

Canonical SMILES

CCC=CCCC1CCC(=O)O1

Origin of Product

United States

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